molecular formula C10H14N4O2 B1401955 4-nitro-N-(piperidin-1-yl)pyridin-3-amine CAS No. 1707706-69-1

4-nitro-N-(piperidin-1-yl)pyridin-3-amine

Cat. No.: B1401955
CAS No.: 1707706-69-1
M. Wt: 222.24 g/mol
InChI Key: OBFYSCIWCAJXKI-UHFFFAOYSA-N
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Description

4-nitro-N-(piperidin-1-yl)pyridin-3-amine is a heterocyclic compound that features both a piperidine and a pyridine ring. The presence of a nitro group at the 4-position of the pyridine ring and a piperidinyl group at the nitrogen atom of the pyridine ring makes this compound unique. Compounds containing piperidine and pyridine moieties are known for their wide range of biological activities and are often used in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(piperidin-1-yl)pyridin-3-amine typically involves the following steps:

    Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Amination: The nitrated pyridine is then subjected to amination with piperidine. This step often involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(piperidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

Scientific Research Applications

4-nitro-N-(piperidin-1-yl)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitro-N-(piperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidinyl group enhances the compound’s ability to bind to specific receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    4-nitro-N-(pyrrolidin-1-yl)pyridin-3-amine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    4-nitro-N-(morpholin-1-yl)pyridin-3-amine: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

4-nitro-N-(piperidin-1-yl)pyridin-3-amine is unique due to the combination of the nitro group and the piperidinyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in drug discovery and development .

Properties

IUPAC Name

4-nitro-N-piperidin-1-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c15-14(16)10-4-5-11-8-9(10)12-13-6-2-1-3-7-13/h4-5,8,12H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFYSCIWCAJXKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=C(C=CN=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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